Cas no 2680758-43-2 (2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid)

2-(N-{[4-(2,2,2-Trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid is a specialized organic compound featuring a morpholine core functionalized with a trifluoroacetyl group and an acetamidoacetic acid side chain. This structure confers unique reactivity and stability, making it valuable in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The trifluoroacetyl group enhances electrophilic character, facilitating selective reactions, while the morpholine scaffold contributes to solubility and bioavailability. Its versatility allows for applications in peptide coupling, heterocyclic synthesis, and as a building block for bioactive molecules. The compound’s well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular modifications.
2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid structure
2680758-43-2 structure
Product Name:2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid
CAS No:2680758-43-2
MF:C11H15F3N2O5
MW:312.242413759232
CID:5765007
PubChem ID:165930173
Update Time:2025-05-27

2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid
    • 2680758-43-2
    • EN300-28292413
    • Inchi: 1S/C11H15F3N2O5/c1-7(17)16(6-9(18)19)5-8-4-15(2-3-21-8)10(20)11(12,13)14/h8H,2-6H2,1H3,(H,18,19)
    • InChI Key: OQQSAGXJPNWAMH-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCOC(CN(C(C)=O)CC(=O)O)C1)=O)(F)F

Computed Properties

  • Exact Mass: 312.09330607g/mol
  • Monoisotopic Mass: 312.09330607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 87.2Ų

2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid Pricemore >>

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Additional information on 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid

Comprehensive Overview of 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid (CAS No. 2680758-43-2)

2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid (CAS No. 2680758-43-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its morpholine and trifluoroacetyl functional groups, is often explored for its role in drug discovery, particularly in the design of enzyme inhibitors and prodrugs. Its molecular formula and intricate architecture make it a subject of interest for researchers focusing on medicinal chemistry and bioconjugation techniques.

The growing demand for highly functionalized small molecules in drug development has placed compounds like 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid at the forefront of innovation. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such molecules, as they serve as key intermediates in the synthesis of targeted therapies. Researchers frequently search for "morpholine derivatives in drug design" or "trifluoroacetyl group applications," reflecting the compound's relevance in modern scientific inquiries.

One of the standout features of this compound is its acetamidoacetic acid moiety, which enhances its solubility and bioavailability—a critical factor in pharmacokinetic optimization. This attribute aligns with the current industry focus on improving drug delivery systems, a topic frequently queried in search engines as "how to improve drug solubility." Additionally, the morpholin-2-yl segment contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In the context of green chemistry and sustainable synthesis, 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid has also been examined for its potential in catalytic transformations and atom-efficient reactions. Queries such as "eco-friendly synthesis of morpholine derivatives" underscore the intersection of environmental concerns and chemical innovation. The compound's trifluoroacetyl group is particularly noteworthy for its electron-withdrawing properties, which are leveraged in selective acylation reactions—a hot topic in synthetic organic chemistry.

From a commercial perspective, the compound's CAS No. 2680758-43-2 is often referenced in patent literature and supplier databases, catering to the needs of contract research organizations (CROs) and pharmaceutical manufacturers. Its applications extend to proteomics and biomarker research, where it is used as a derivatization agent for mass spectrometry. This versatility answers common search queries like "morpholine-based reagents in proteomics" and "CAS 2680758-43-2 uses," demonstrating its multidisciplinary utility.

In summary, 2-(N-{[4-(2,2,2-trifluoroacetyl)morpholin-2-yl]methyl}acetamido)acetic acid represents a convergence of structural complexity and functional diversity, making it a pivotal compound in contemporary research. Its relevance to drug discovery, sustainable chemistry, and analytical applications ensures its continued prominence in scientific discourse. As the field evolves, this compound is poised to play an even greater role in addressing challenges such as precision medicine and green synthesis, answering the pressing questions of today's researchers.

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